Benzo[b]thiophen-6-ylmethanol
Overview
Description
Benzo[b]thiophen-6-ylmethanol is an organic compound with the chemical formula C9H8OS. It is a white to light yellow solid that features a benzothiophene skeleton with a carbinol group attached to one of its carbon atoms . This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
- The primary targets of Benzo[b]thiophen-6-ylmethanol include:
- this compound interacts with ERα, a nuclear receptor involved in regulating gene expression in response to estrogen. ERα plays a crucial role in various physiological processes, including cell growth, differentiation, and reproduction . This compound acts as a coactivator for NCOA2, enhancing the transcriptional activity of steroid receptors and nuclear receptors .
Biochemical Analysis
Biochemical Properties
Benzo[b]thiophen-6-ylmethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound has shown potential as an antioxidant, interacting with reactive oxygen species and reducing oxidative stress in cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating these pathways, this compound can alter gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, this compound has been shown to affect the proliferation and apoptosis of certain cancer cell lines, indicating its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, leading to changes in the metabolism of other compounds . Additionally, it can activate antioxidant pathways by binding to and activating transcription factors that regulate the expression of antioxidant genes . These interactions result in a cascade of molecular events that ultimately influence cellular function and health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Studies have shown that the antioxidant effects of this compound can persist for several hours, providing sustained protection against oxidative stress . Long-term exposure to the compound may lead to adaptive changes in cellular function, such as the upregulation of detoxification pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can exhibit toxic effects, including liver and kidney damage . These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further transformations, such as conjugation with glucuronic acid or sulfate, to facilitate their excretion from the body . The interaction of this compound with these metabolic pathways can influence the overall metabolic flux and the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it can bind to albumin in the bloodstream, which facilitates its transport to various tissues . Once inside cells, this compound can accumulate in specific compartments, such as the mitochondria, where it exerts its antioxidant effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the mitochondria, where it can directly interact with mitochondrial enzymes and proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the mitochondria . The mitochondrial localization of this compound is essential for its role in reducing oxidative stress and protecting mitochondrial function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[b]thiophen-6-ylmethanol can be synthesized through various methods. One common approach involves the coupling reactions and electrophilic cyclization reactions. For instance, benzothiophene derivatives can be synthesized regioselectively using these reactions . Another method involves the palladium-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene, which yields 2-substituted benzo[b]thiophenes in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-6-ylmethanol undergoes various chemical reactions, including:
Oxidation: The carbinol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbinol group to a methylene group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carbinol group yields ketones or aldehydes, while reduction yields methylene derivatives.
Scientific Research Applications
Benzo[b]thiophen-6-ylmethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: It can be used in the development of pharmaceuticals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzo[b]thiophen-6-ylmethanol include other benzothiophene derivatives such as:
Raloxifene: Used for the treatment of breast cancer.
Zileuton: An anti-inflammatory drug.
Sertaconazole: An antifungal agent.
Uniqueness
This compound is unique due to its specific structure, which includes a carbinol group attached to the benzothiophene ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-benzothiophen-6-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGNAHUPIUNUGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308736 | |
Record name | Benzo[b]thiophene-6-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6179-28-8 | |
Record name | Benzo[b]thiophene-6-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6179-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thiophene-6-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzothiophen-6-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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